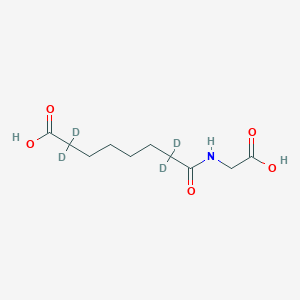

Suberylglycine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件

亚油酰甘氨酸-d4 是通过将氘掺入亚油酰甘氨酸而合成的。 该过程涉及用亚油酰甘氨酸分子结构中的氘原子取代氢原子 . 这可以通过各种化学反应来实现,这些反应引入氘,例如使用氘气或氘化溶剂进行催化氢化 .

工业生产方法

亚油酰甘氨酸-d4 的工业生产涉及使用氘气和专用催化剂进行大规模合成,以确保高纯度和高产率。 该过程经过精心控制,以保持氘标记的完整性,并生产出纯度≥99.0% 的化合物 .

化学反应分析

反应类型

亚油酰甘氨酸-d4 经历了几种类型的化学反应,包括:

氧化: 该化合物可以氧化形成各种氧化衍生物。

还原: 还原反应可以将亚油酰甘氨酸-d4 转换为其还原形式。

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂以及用于取代反应的各种催化剂 . 这些反应的条件取决于所需的产物,但通常涉及受控的温度和压力,以确保氘标记的稳定性 .

主要生成物

科学研究应用

亚油酰甘氨酸-d4 在科学研究中具有广泛的应用,包括:

作用机制

亚油酰甘氨酸-d4 通过在代谢研究中充当示踪剂来发挥作用。 氘标记使研究人员能够通过各种代谢途径跟踪化合物,并了解其与酶和其他分子靶标的相互作用 . 主要分子靶标包括参与脂肪酸代谢的酶,例如甘氨酸 N-酰基转移酶 .

相似化合物的比较

类似化合物

与亚油酰甘氨酸-d4 相似的化合物包括其他氘标记的酰基甘氨酸,例如:

- 己酰甘氨酸-d4

- 辛酰甘氨酸-d4

- 癸酰甘氨酸-d4

独特性

亚油酰甘氨酸-d4 由于其特殊的结构和氘原子的存在而具有独特性,这在代谢研究中提供了独特的优势。 稳定的同位素标记允许精确的定量和追踪,使其成为研究中的宝贵工具 .

生物活性

Suberylglycine-d4 is a deuterated form of suberylglycine, an acyl glycine that serves as a minor metabolite of fatty acids. Its biological activity is primarily linked to its role in metabolic pathways and its potential implications in diagnosing certain metabolic disorders.

- Molecular Formula : C11H17N O4

- Molecular Weight : 227.26 g/mol

- CAS Number : 20322-66-3

This compound is synthesized through the action of glycine N-acyltransferase, which catalyzes the conjugation of glycine with acyl-CoA, specifically suberic acid in this case. This process plays a critical role in the metabolism of fatty acids and amino acids.

Diagnostic Applications

This compound has been noted for its utility in the diagnosis of inborn errors of metabolism (IEM), particularly those related to mitochondrial fatty acid beta-oxidation disorders. Elevated levels of suberylglycine and its derivatives can indicate specific metabolic dysfunctions. For instance:

- Medium-Chain Acyl-CoA Dehydrogenase Deficiency : Suberylglycine is often found elevated in patients with this condition, which affects the metabolism of medium-chain fatty acids .

- Propionic Acidemia : Similarly, increased levels of suberylglycine can be associated with propionic acidemia, another metabolic disorder .

Metabolomics Studies

Recent studies employing high-throughput metabolomics have highlighted the significance of this compound as a biomarker. For example, a study involving plasma samples from patients with various IEMs utilized untargeted metabolomics to identify significant metabolites, including this compound, demonstrating its potential in clinical diagnostics .

Case Studies

-

Patient Analysis in Metabolic Disorders

- A cohort study analyzing 53 patients with distinct IEMs reported elevated levels of suberylglycine in individuals diagnosed with medium-chain acyl-CoA dehydrogenase deficiency. The study utilized UHPLC-Orbitrap-MS for metabolite detection and quantification, revealing significant z-scores for suberylglycine compared to control samples .

- Urine Metabolite Profiling

Mechanistic Insights

The biological activity of this compound is closely tied to its mechanism as an acylglycine derivative. It participates in several biochemical pathways:

Table 1: Summary of Biological Activities and Clinical Relevance

| Metabolic Disorder | Associated Metabolites | Diagnostic Method |

|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase | Suberylglycine | UHPLC-Orbitrap-MS |

| Propionic Acidemia | Suberylglycine | Urine Metabolite Profiling |

| Hyperprolinemia Type II | Suberylglycine | LC-QTOF Mass Spectrometry |

Table 2: Metabolomic Findings Related to this compound

属性

分子式 |

C10H17NO5 |

|---|---|

分子量 |

235.27 g/mol |

IUPAC 名称 |

8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2 |

InChI 键 |

HXATVKDSYDWTCX-NZLXMSDQSA-N |

手性 SMILES |

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)NCC(=O)O |

规范 SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。